molecular formula C27H44N7O16P3S B566075 Biotin-11-dCTP CAS No. 136632-30-9

Biotin-11-dCTP

Cat. No.: B566075
CAS No.: 136632-30-9
M. Wt: 847.663
InChI Key: VYVXPTRPDQAFBQ-VQDTXJPOSA-N
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Description

Biotin-11-dCTP, also known as Biotin-11-2’-deoxycytidine-5’-triphosphate, is a modified nucleotide used in various molecular biology applications. It is a deoxycytidine triphosphate (dCTP) linked to a biotin molecule via an 11-atom linker. This modification allows for efficient interaction with avidin and streptavidin, making it useful for labeling DNA and cDNA .

Mechanism of Action

Target of Action

Biotin-11-dCTP primarily targets DNA/cDNA molecules . It is enzymatically incorporated into these molecules as a substitute for its natural counterpart, dCTP . The resulting Biotin-labeled DNA/cDNA probes are subsequently detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .

Mode of Action

this compound interacts with its targets (DNA/cDNA molecules) by being enzymatically incorporated into them . This incorporation occurs in the same manner as with natural dCTP . The Biotin moiety’s efficient detection is ensured by an 11-atom linker attached to the C5 position of cytidine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication and transcription process. During these processes, this compound is incorporated into the DNA/cDNA molecules, resulting in Biotin-labeled DNA/cDNA probes . These probes can then be detected using various methods, such as streptavidin conjugation .

Pharmacokinetics

Its bioavailability in a given experiment can be influenced by factors such as its concentration and the specific conditions of the experiment .

Result of Action

The primary result of this compound’s action is the creation of Biotin-labeled DNA/cDNA probes . These probes can be used in various applications, including fluorescence in situ hybridization (FISH), single nucleotide polymorphism (SNP) analysis, nick translation, and terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the optimal final concentration of this compound may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the this compound/dCTP ratio is recommended . Furthermore, this compound should be stored at -20°C, with short-term exposure (up to 1 week cumulative) to ambient temperature possible .

Biochemical Analysis

Biochemical Properties

Biotin-11-dCTP plays a crucial role in biochemical reactions by serving as a substitute for its natural counterpart, deoxycytidine triphosphate (dCTP). It is enzymatically incorporated into DNA or cDNA by DNA polymerases such as Klenow fragment, T4 DNA polymerase, and Taq DNA polymerase . The biotin moiety attached to this compound allows for efficient interaction with avidin and streptavidin, facilitating the detection of biotin-labeled DNA/cDNA probes using various conjugates like horseradish peroxidase (HRP), alkaline phosphatase (AP), fluorescent dyes, or agarose/magnetic beads .

Cellular Effects

This compound influences various cellular processes by enabling the labeling and detection of DNA within cells. This compound is incorporated into DNA during replication or repair, allowing researchers to track DNA synthesis and localization. The biotin-streptavidin interaction enhances the sensitivity and specificity of detection methods, making it a valuable tool for studying cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into DNA by DNA polymerases during replication or repair. The biotin moiety attached to the nucleotide allows for subsequent detection using streptavidin-conjugated probes. This interaction is highly specific and strong, enabling the efficient capture and visualization of biotin-labeled DNA . The incorporation of this compound into DNA does not significantly alter the DNA structure or function, making it a reliable tool for various molecular biology applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. This compound is stable when stored at -20°C and can withstand short-term exposure to ambient temperature . Over time, the compound may degrade, affecting its incorporation efficiency and detection sensitivity. Long-term studies have shown that this compound maintains its functionality for up to 12 months when stored properly . Repeated freeze-thaw cycles should be avoided to prevent degradation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, this compound is efficiently incorporated into DNA without causing significant toxicity or adverse effects . At high doses, there may be potential toxic effects, including interference with normal DNA replication and repair processes. It is essential to determine the appropriate dosage for each specific application to minimize any adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA synthesis and repair. The compound is incorporated into DNA by DNA polymerases, replacing the natural dCTP. This incorporation does not significantly alter the metabolic flux or metabolite levels within cells . The biotin moiety allows for subsequent detection and analysis of biotin-labeled DNA, facilitating studies on DNA metabolism and related pathways.

Transport and Distribution

Within cells, this compound is transported and distributed similarly to natural nucleotides. It is taken up by cells and incorporated into DNA during replication or repair. The biotin moiety enables efficient detection and localization of biotin-labeled DNA using streptavidin-conjugated probes . The distribution of this compound within tissues depends on the specific application and delivery method used.

Subcellular Localization

This compound is primarily localized within the nucleus, where DNA replication and repair occur. The compound is incorporated into newly synthesized DNA strands, allowing for the detection and analysis of DNA within specific subcellular compartments . The biotin-streptavidin interaction facilitates the visualization of biotin-labeled DNA in various cellular compartments, providing insights into DNA dynamics and localization.

Chemical Reactions Analysis

Types of Reactions

Biotin-11-dCTP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are biotin-labeled DNA and cDNA probes. These probes can be detected using streptavidin conjugated with horseradish peroxidase (HRP), alkaline phosphatase (AP), a fluorescent dye, or agarose/magnetic beads .

Scientific Research Applications

Biotin-11-dCTP has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

136632-30-9

Molecular Formula

C27H44N7O16P3S

Molecular Weight

847.663

IUPAC Name

[[(2R,3S,5R)-5-[5-[(E)-2-[6-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethenyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C27H44N7O16P3S/c28-25-16(13-34(27(39)33-25)23-12-18(35)19(48-23)14-47-52(43,44)50-53(45,46)49-51(40,41)42)9-11-30-22(37)7-2-1-5-10-29-21(36)8-4-3-6-20-24-17(15-54-20)31-26(38)32-24/h9,11,13,17-20,23-24,35H,1-8,10,12,14-15H2,(H,29,36)(H,30,37)(H,43,44)(H,45,46)(H2,28,33,39)(H2,31,32,38)(H2,40,41,42)/b11-9+/t17-,18-,19+,20+,23+,24-/m0/s1

InChI Key

VYVXPTRPDQAFBQ-VQDTXJPOSA-N

SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C=CNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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